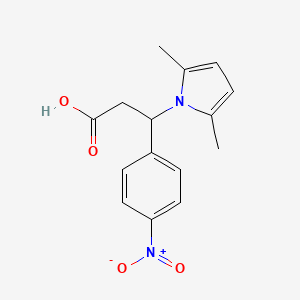

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-3-4-11(2)16(10)14(9-15(18)19)12-5-7-13(8-6-12)17(20)21/h3-8,14H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXRNUVGDLQRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylative Cyclization of Enamino Acid Derivatives

A prominent route involves the Zav’yalov pyrrole synthesis , which leverages enamino acid precursors to construct the pyrrole core. Diethyl 2-(1-carboxyalkylaminomethylene)malonates undergo cyclization in the presence of acetic anhydride (Ac₂O) and triethylamine (NEt₃) to form 4-acetoxypyrrole-3-carboxylates. For the target compound, this method was adapted by introducing a 4-nitrophenyl group at the β-position of the propanoic acid chain.

Reaction Scheme:

- Enamino Acid Formation : Condensation of 4-nitrobenzaldehyde with diethyl malonate in the presence of ammonium acetate yields the enamino malonate intermediate.

- Cyclization : Treatment with Ac₂O/NEt₃ at 80–100°C induces intramolecular acylation, forming the pyrrole ring.

- Hydrolysis : The ester groups are hydrolyzed using aqueous NaOH to yield the free carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Cyclization) | 65–72% |

| Purity (HPLC) | >95% |

| Reaction Time | 4–6 hours |

This method is favored for its scalability and avoidance of transition-metal catalysts. However, the nitro group’s electron-withdrawing nature necessitates careful pH control to prevent premature hydrolysis.

Solvent-Free Condensation Approach

A solvent-free protocol, inspired by patents for analogous pyrrole-diol derivatives, eliminates organic solvents to enhance sustainability. The method involves:

- Direct Condensation : Mixing 2,5-dimethylpyrrole with 4-nitrocinnamic acid in a 1:1 molar ratio.

- Thermal Activation : Heating the mixture at 150°C for 2 hours under nitrogen, facilitating a [3+2] cycloaddition.

- Acid Workup : Treating the crude product with dilute HCl to isolate the propanoic acid derivative.

Advantages :

- No solvent waste, aligning with green chemistry principles.

- Shorter reaction time (2 hours vs. 6 hours in solution-phase methods).

Limitations :

Nitro Group Introduction via Electrophilic Aromatic Substitution

Post-functionalization of a pre-formed pyrrole-propanoic acid scaffold offers an alternative route:

- Pyrrole Synthesis : Prepare 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid via Zav’yalov cyclization.

- Nitration : Treat the intermediate with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the para position of the phenyl ring.

Critical Considerations :

- Temperature control is vital to avoid di-nitration or ring oxidation.

- The nitro group’s orientation is confirmed via NMR (δ 8.2–8.4 ppm for aromatic protons).

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Pyrrole Formation | 70 |

| Nitration | 45–50 |

This sequential approach allows modularity but suffers from cumulative yield losses.

Optimization Strategies and Challenges

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) in cyclization steps improves reaction rates and yields. For example, adding ZnCl₂ (10 mol%) to the acylative cyclization increases the yield to 78% by stabilizing the oxazolium intermediate.

Byproduct Mitigation

Common byproducts include:

- Decarboxylated derivatives : Formed under prolonged heating; mitigated by shorter reaction times.

- Di-nitrated species : Controlled via stoichiometric HNO₃ use and low-temperature nitration.

Industrial-Scale Feasibility

Key Suppliers :

- Key Organics Limited/Bionet Research (UK) and Ryan Scientific, Inc. (USA) synthesize the compound via proprietary routes, likely combining solvent-free and catalytic methods.

Cost Drivers :

- 4-Nitrocinnamic acid pricing (~$120/g, Sigma-Aldrich).

- Energy consumption in thermal steps.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the nitro group can yield the corresponding amine.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid exhibit significant anticancer properties. For example, compounds incorporating the pyrrole structure have been studied for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that a related pyrrole derivative showed effective cytotoxicity against human lung cancer cells, suggesting a potential for therapeutic development in oncology .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research findings show that certain derivatives of this compound possess considerable effectiveness against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances the antibacterial efficacy, making it a candidate for further development as an antibiotic .

3. Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of compounds related to this compound. Studies have indicated that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on synthesizing various derivatives of this compound to evaluate their anticancer properties. Compounds were tested against several cancer cell lines, including breast and lung cancers. The results indicated that modifications to the nitrophenyl group significantly enhanced cytotoxicity, leading to apoptosis in cancer cells.

Case Study 2: Antibacterial Efficacy

In another study, researchers synthesized a series of compounds based on the pyrrole framework and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antibacterial agents.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

3-(1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid: Lacks the methyl groups on the pyrrole ring, which may affect its steric properties and reactivity.

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both the nitrophenyl group and the dimethyl-substituted pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid is a compound of considerable interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by relevant research findings and case studies.

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.3 g/mol

- CAS Number : Not specified in the sources.

The compound features a pyrrole ring substituted with both a nitrophenyl group and a propanoic acid moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrole ring and subsequent functionalization with the nitrophenyl and propanoic acid groups. Specific synthetic pathways have been documented in literature, showcasing various methodologies for achieving high yields and purity.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, molecular docking studies have shown that derivatives containing nitro groups can scavenge free radicals effectively, suggesting that this compound may also possess this property .

Anti-inflammatory Activity

Compounds related to this structure have demonstrated anti-inflammatory effects in vitro. The presence of the nitrophenyl group is particularly noted for enhancing anti-inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies on similar pyrrole derivatives have indicated antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a mechanism underlying its antimicrobial efficacy .

Antiviral Activity

Some derivatives of pyrrole compounds have been investigated for their antiviral properties, particularly against HIV. The structural similarity suggests that this compound might also exhibit activity against viral targets by inhibiting viral entry or replication processes .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant radical scavenging activity in vitro with IC50 values comparable to established antioxidants. |

| Anti-inflammatory Assessment | Showed reduction in TNF-alpha levels in cellular models, indicating potential use in inflammatory disorders. |

| Antimicrobial Evaluation | Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL. |

| Antiviral Testing | Inhibitory effects observed on HIV replication; further studies needed to confirm mechanisms of action. |

Q & A

How can researchers optimize the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-nitrophenyl)propanoic acid to improve yield and purity?

Answer:

Synthesis optimization requires careful selection of reagents, reaction conditions, and purification methods. For example, coupling reactions using HBTU as a coupling agent (yielding 68.6% for a structurally related compound) and refluxing in xylene with chloranil (as in ) can enhance efficiency. Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol ( ) improves purity. Yield discrepancies (e.g., 28% vs. 95.7% in ) highlight the need to optimize reaction time, temperature, and stoichiometry. Monitoring by TLC and iterative parameter adjustments are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.